Ácido 23-desoxojesico

Descripción general

Descripción

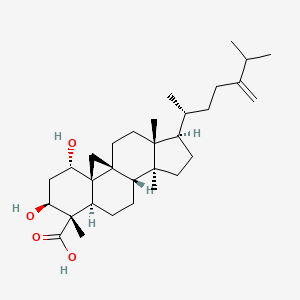

23-Deoxojessic acid is a naturally occurring polyhydroxy fatty acid found in various plant sources. It is known for its strong cytotoxicity towards highly liver metastatic murine colon 26-L5 carcinoma cells, with an effective dose (ED50) value equal to or less than 6 micromolar . The compound has a molecular formula of C31H50O4 and a molecular weight of 486.73 grams per mole. It appears as a white crystalline solid and is soluble in polar organic solvents such as methanol, ethanol, and dichloromethane.

Aplicaciones Científicas De Investigación

23-Deoxojessic acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Cytotoxicity and Cancer Research: The compound has demonstrated significant cytotoxicity towards cancer cells, making it a potential candidate for cancer research and the development of anti-cancer agents.

Pharmacological Effects in Multidrug Resistance: Studies have shown that compounds related to 23-Deoxojessic acid can reverse multidrug resistance effects in chemotherapeutic agents, enhancing the efficacy of anti-tumor agents in multidrug-resistant cells.

DNA Research and Applications: The compound’s interactions with deoxyribonucleic acid (DNA) and its potential role in DNAzyme activity and DNA sequence data mining provide insights into its applications in genetic and biochemical studies.

Biochemical Analysis and Internal Standards: 23-Deoxojessic acid can be used as an internal standard in gas-liquid chromatographic studies, highlighting its potential in analytical and biochemical research.

Mecanismo De Acción

Target of Action

23-Deoxojessic acid is a cycloartane-type triterpene . Its primary targets are highly liver metastatic murine colon 26-L5 carcinoma cells . These cells play a crucial role in the development and progression of colon cancer.

Mode of Action

23-Deoxojessic acid interacts with its targets by exhibiting strong cytotoxicity . This interaction disrupts the normal functioning of the carcinoma cells, leading to their destruction .

Biochemical Pathways

It’s known that the compound’s cytotoxic action disrupts the normal cellular processes of the targeted carcinoma cells . The downstream effects of this disruption could include the inhibition of cell proliferation and the induction of apoptosis, which are key processes in cancer progression.

Pharmacokinetics

The compound’s cytotoxic effects suggest that it is able to reach its target cells effectively

Result of Action

The primary result of 23-Deoxojessic acid’s action is the destruction of highly liver metastatic murine colon 26-L5 carcinoma cells . This leads to a decrease in the proliferation of these cells, potentially slowing the progression of colon cancer .

Análisis Bioquímico

Biochemical Properties

23-Deoxojessic acid plays a crucial role in biochemical reactions due to its strong cytotoxicity. It interacts with various enzymes, proteins, and other biomolecules, leading to significant biochemical effects. One of the primary interactions of 23-Deoxojessic acid is with liver metastatic murine colon 26-L5 carcinoma cells, where it exhibits an ED50 value of less than 6 micromolar . This interaction suggests that 23-Deoxojessic acid may inhibit specific enzymes or proteins involved in cell proliferation and survival, thereby inducing cytotoxicity.

Cellular Effects

23-Deoxojessic acid has profound effects on various types of cells and cellular processes. In liver metastatic murine colon 26-L5 carcinoma cells, it induces cytotoxicity, leading to cell death . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The cytotoxic effects of 23-Deoxojessic acid are likely mediated through the disruption of critical cellular processes, such as DNA replication and repair, apoptosis, and metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of 23-Deoxojessic acid involves its interaction with biomolecules at the molecular level. This compound binds to specific targets within the cell, leading to enzyme inhibition or activation and changes in gene expression. The cytotoxic effects of 23-Deoxojessic acid are primarily due to its ability to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic pathways . Additionally, 23-Deoxojessic acid may interfere with DNA replication and repair mechanisms, further contributing to its cytotoxicity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 23-Deoxojessic acid change over time. This compound is relatively stable when stored at -20°C and protected from light and air . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that 23-Deoxojessic acid maintains its cytotoxic properties over several months when stored appropriately. In vitro and in vivo studies have demonstrated that the cytotoxic effects of 23-Deoxojessic acid persist over time, leading to sustained inhibition of cancer cell proliferation and survival .

Dosage Effects in Animal Models

The effects of 23-Deoxojessic acid vary with different dosages in animal models. At low doses, this compound exhibits potent cytotoxicity against liver metastatic murine colon 26-L5 carcinoma cells, with an ED50 value of less than 6 micromolar . At higher doses, 23-Deoxojessic acid may induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed in animal studies, where the cytotoxic effects of 23-Deoxojessic acid increase with increasing dosage, up to a certain point, beyond which adverse effects become more pronounced .

Metabolic Pathways

23-Deoxojessic acid is involved in various metabolic pathways, including hydroxylation, oxidation, epimerization, sulfation, and glucuronidation . These metabolic processes are mediated by specific enzymes and cofactors, which facilitate the conversion of 23-Deoxojessic acid into its metabolites. The metabolic flux and levels of metabolites can be influenced by the presence of 23-Deoxojessic acid, leading to changes in cellular metabolism and function.

Transport and Distribution

The transport and distribution of 23-Deoxojessic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its cytotoxic effects. The localization and accumulation of 23-Deoxojessic acid within cells can influence its activity and function, leading to targeted cytotoxicity against cancer cells.

Subcellular Localization

23-Deoxojessic acid is localized to specific subcellular compartments, where it exerts its cytotoxic effects . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. The activity and function of 23-Deoxojessic acid are dependent on its localization within the cell, as it interacts with specific biomolecules and pathways to induce cytotoxicity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

23-Deoxojessic acid can be obtained through natural sources or synthesized artificially. A common synthetic method involves extracting natural products from plants and then subjecting them to chemical reactions and purification processes to obtain the pure compound. The specific reaction conditions for the synthesis of 23-Deoxojessic acid are not explicitly mentioned in the available literature.

Industrial Production Methods

Industrial production of 23-Deoxojessic acid typically involves large-scale extraction from plant sources followed by purification. The extraction process may use solvents such as water, methanol, ethanol for hydrophilic plant extracts, and petroleum ether or benzene for lipophilic plant extracts . The purified compound is then crystallized and stored under controlled conditions to maintain its stability.

Análisis De Reacciones Químicas

Types of Reactions

23-Deoxojessic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 23-Deoxojessic acid, leading to the formation of oxidized derivatives.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound, resulting in the formation of reduced derivatives.

Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents to introduce new functional groups into the compound.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 23-Deoxojessic acid. These derivatives often exhibit enhanced biological activity and are used in further scientific research.

Comparación Con Compuestos Similares

Similar Compounds

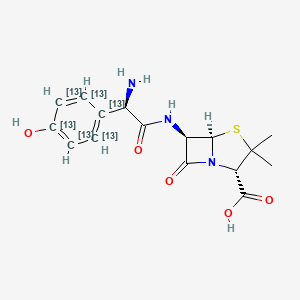

23-Hydroxybetulinic acid: This compound is closely related to 23-Deoxojessic acid and has shown potential in reversing multidrug resistance effects in chemotherapeutic agents.

23-Nor-deoxycholic acid: This compound shares structural similarities with 23-Deoxojessic acid and is used as an internal standard in gas-liquid chromatographic studies.

Uniqueness

23-Deoxojessic acid is unique due to its strong cytotoxicity towards highly liver metastatic murine colon 26-L5 carcinoma cells and its potential applications in cancer research. Its ability to interact with various biomolecules and its role in reversing multidrug resistance effects make it a valuable compound for scientific research.

Propiedades

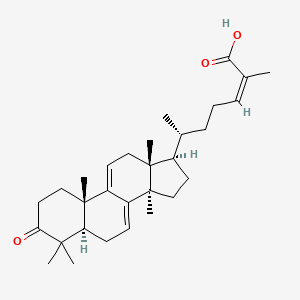

IUPAC Name |

(1S,3S,4S,6S,7S,8R,11S,12S,15R,16R)-4,6-dihydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O4/c1-18(2)19(3)8-9-20(4)21-12-13-28(6)22-10-11-23-29(7,26(34)35)24(32)16-25(33)31(23)17-30(22,31)15-14-27(21,28)5/h18,20-25,32-33H,3,8-17H2,1-2,4-7H3,(H,34,35)/t20-,21-,22+,23+,24+,25+,27-,28+,29+,30+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIDDVHUAQNJDH-AWYYEBERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)C(CC(C5(C)C(=O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)[C@H](C[C@@H]([C@@]5(C)C(=O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the biological activity of 23-Deoxojessic acid?

A1: 23-Deoxojessic acid, along with other cycloartane-type triterpenes, has demonstrated varying degrees of cytotoxicity towards highly liver metastatic murine colon 26-L5 carcinoma cells. [] This suggests potential anti-cancer properties, although further research is needed to confirm this and explore its mechanism of action.

Q2: Has 23-Deoxojessic acid been isolated from any plant sources?

A2: Yes, 23-Deoxojessic acid has been identified in several plant species. It was first isolated from the leaves of Combretum quadrangulare. [] It has also been found in the leaves of Gardenia philastrei, alongside other cycloartane triterpenoids. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.